molecular formula C15H28O3 B139098 Glycidyl laurate CAS No. 1984-77-6

Glycidyl laurate

Cat. No. B139098
CAS RN: 1984-77-6
M. Wt: 256.38 g/mol
InChI Key: PTLZMJYQEBOHHM-UHFFFAOYSA-N
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Description

Glycidyl laurate is an important chemical intermediate used in the synthesis of surfactants and has potential applications in various industries. The preparation of glycidyl laurate involves using lauric acid as a raw material through processes such as saponification and esterification. The optimal conditions for its synthesis include the use of toluene as a solvent, a molar ratio of epichlorohydrin to sodium laurate of 2:1, a reaction temperature of 100°C for 3 hours, and the use of a phase transfer catalyst. The product yield can be higher than 95%, resulting in a light fulvous liquid that is insoluble in water but soluble in organic solvents like absolute alcohol and chloroform .

Synthesis Analysis

The synthesis of glycidyl laurate is achieved through a two-step reaction process. The first step involves saponification, followed by esterification. The esterification reaction is optimized using an orthogonal design to study the effects of material ratios, catalyst dose, reaction time, and temperature. The use of a phase transfer catalyst, such as TBAB, is crucial in achieving high yields of the product. The synthesis of glycidyl esters, in general, can be performed by reacting epichlorohydrin with a carboxylic acid in the presence of a catalyst like chromium acetate, followed by dehydrochlorination and separation of the resulting esters .

Molecular Structure Analysis

While the specific molecular structure analysis of glycidyl laurate is not detailed in the provided papers, the structure of glycidyl esters, which includes glycidyl laurate, consists of a 2,3-epoxypropyl group attached to a carboxylate moiety. The molecular structure is significant because it contains both an epoxide ring and an ester linkage, which are reactive functional groups that can undergo further chemical transformations .

Chemical Reactions Analysis

Glycidyl laurate and related glycidyl esters can participate in various chemical reactions due to their reactive epoxide rings. These reactions include ring-opening polymerization to form polymers or crosslinking reactions to create network structures. For instance, glycidyl carbamate functional resins, which are synthesized from reactions involving glycidol, can self-crosslink to form coatings with excellent solvent resistance, hardness, and impact resistance .

Physical and Chemical Properties Analysis

The physical properties of glycidyl laurate include its appearance as a light fulvous liquid and its solubility characteristics, being undissolvable in water but dissolvable in organic solvents. The chemical properties are influenced by the presence of the epoxide ring, which is highly reactive and can engage in various chemical reactions, including polymerization and crosslinking. The thermal stability of related glycidyl compounds, such as glycidyl carbamate functional resins, is also noteworthy, with no thermal decomposition observed below 250°C .

Relevant Case Studies

A relevant case study for glycidyl laurate is its use in the synthesis of glycerol mono-laurate (GML), which is produced through the esterification of glycerol and lauric acid. GML has been examined for its antibacterial activity against gram-positive bacteria, demonstrating the potential for glycidyl laurate derivatives to be used as antibacterial additives in food . Additionally, the synthesis of glycidyl azide polymer (GAP) from similar glycidyl compounds highlights the versatility of glycidyl-based materials for applications in solid propellants and other advanced materials .

Scientific Research Applications

Synthesis and Characterization

  • Glycidyl laurate can be synthesized from laurate through saponification and esterification processes. Optimal conditions for this synthesis involve using toluene as a solvent and a reaction temperature of 100℃ for 3 hours (Zhou Xiao-wei, 2007).

Analytical Methods

  • A method combining gel permeation chromatography extraction and liquid chromatography-mass spectrometry has been validated for analyzing glycidyl esters, including glycidyl laurate, in various edible oils. This technique targets low contamination levels and is suitable for routine analysis (Dubois et al., 2011).

Polymers and Material Science

  • Glycidyl laurate is utilized in the development of polymers like glycidyl azide polymer (GAP), which has applications in advanced solid propellants for various aerospace applications (Frankel et al., 1992).
  • In lipid transformations, lipase immobilized poly(glycidyl methacrylate-co-ethylene dimethacrylate) monolith microreactors have been developed, demonstrating the potential of glycidyl-based polymers in biochemical processes (Mugo & Ayton, 2013).

Biochemical Applications

  • Glycidyl laurate is involved in the binding of laurate to genetic variants of albumin, which has implications for understanding protein-ligand interactions (Kragh-Hansen et al., 1996).

Green Chemistry

  • It has been used in the green synthesis of decaglycerol laurates, employed as emulsifiers in food, medicine, and cosmetic industries. This synthesis is performed through lipase-catalyzed transesterification, highlighting an eco-friendly approach (Wang et al., 2019).

Safety And Hazards

While Glycidyl Laurate is generally well-tolerated, some potential side effects could include skin irritation or allergic reactions in a small number of people . Usage levels of Glycidyl Laurate in cosmetics is typically 0.1–5%, depending on formulary needs .

properties

IUPAC Name

oxiran-2-ylmethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLZMJYQEBOHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316631
Record name Glycidyl laurate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycidyl laurate

CAS RN

1984-77-6
Record name Glycidyl laurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1984-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Glycidyl laurate
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Record name Glycidyl laurate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406541
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Record name Glycidyl laurate
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Record name GLYCIDYL LAURATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
EI Muresan, C Piroi, D Creanga, L Stelea… - Rev. Chim …, 2016 - researchgate.net
… The glycidyl esters used in this research were glycidyl laurate and glycidyl palmitate, obtained by the reaction of sodium laurate and sodium palmitate, respectively, with epichlorohydrin, …
Number of citations: 3 www.researchgate.net
M Dubois, A Tarres, T Goldmann… - Journal of agricultural …, 2011 - ACS Publications
… standards currently commercially available (glycidyl laurate, glycidyl myristate, glycidyl … Interestingly, glycidyl laurate and glycidyl myristate were not mentioned in the first published …
Number of citations: 36 pubs.acs.org
EB Kester, CJ Gaiser, ME Lazar - The Journal of Organic …, 1943 - ACS Publications
… Glycidyl laurate (from sodium laurateand epichlorohydrin). The reaction of sodium laurate with epichlorohydrin is described in detail as illustrative of the general procedure used for the …
Number of citations: 44 pubs.acs.org
G Maerker, EJ Saggese, WS Port - Journal of the American Oil Chemists …, 1961 - Springer
… Preparation of Glycidyl Laurate from Sodium Lau- … The remaining yellow oil was crude glycidyl laurate [23.7 g. ; oxirane oxygen, 5.50% (method of Durbetaki [2] ). (The1.4442]. …
Number of citations: 26 link.springer.com
TG Albuquerque, HS Costa, MA Silva… - Trends in Food Science & …, 2020 - Elsevier
… liquid chromatography (hexane/methyl tert-butyl ether/chloroform) Glycidyl laurate … Glycidyl laurate-d 5 … ; residue was reconstituted using methanol/isopropanol (1:1, v/v) Glycidyl laurate …
Number of citations: 19 www.sciencedirect.com
S Okazaki, N Kamiya, M Goto, F Nakashio - Biotechnology letters, 1997 - Springer
… Figure 1 shows the time course of glycidyl laurate formation catalyzed by the surfactant-lipase … (R)-glycidyl laurate was preferentially produced compared to the (S)-glycidyl laurate in the …
Number of citations: 22 link.springer.com
XX Zhang, ZX Hu, JB He, WN Zhang… - Journal of Food Safety …, 2015 - cabdirect.org
… glycidyl laurate and provide standard reference products for the detection of glycidyl fatty acid ester in edible oils and fats. Methods: Glycidyl laurate … confirmed to be glycidyl laurate, and …
Number of citations: 1 www.cabdirect.org
MR Blumhorst, P Venkitasubramanian… - Journal of the …, 2011 - Wiley Online Library
An LC–MS method using a single quadrupole mass spectrometer was developed for direct analysis of glycidyl esters of fatty acids in vegetable oils. Without any sample clean‐up, this …
Number of citations: 33 aocs.onlinelibrary.wiley.com
D Swern, R Wieder, M McDonough, DR Meranze… - Cancer Research, 1970 - AACR
Twenty-nine fatty acids and esters, lactones, and epoxy and peroxy compounds were tested for carcinogenic activity by repeated sc injections in mice. Sarcomas at the site of injection …
Number of citations: 46 aacrjournals.org
I Ikeda, XP Gu, I Miyamoto… - Journal of the American …, 1989 - Wiley Online Library
… CPC with this distribution system can separate 1,3- and 1,2-dilanrlns as one fraction from other components such as glycidyl laurate, lauric acid and sodium laurate. In another run, the …
Number of citations: 31 aocs.onlinelibrary.wiley.com

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